molecular formula C18H15N3O3S B2527791 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-81-6

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B2527791
CAS No.: 863512-81-6
M. Wt: 353.4
InChI Key: SYLIIHFZMCSMGE-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions . The phenyl group is introduced via a Friedel-Crafts acylation reaction.

The nitro group is usually introduced through nitration of the benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid. The final step involves coupling the thiazole derivative with the nitrated benzamide under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Conversion of the thiazole ring to a sulfoxide or sulfone.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific combination of a nitro group, a thiazole ring, and a benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(14-7-4-8-16(11-14)21(23)24)19-10-9-15-12-25-18(20-15)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLIIHFZMCSMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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